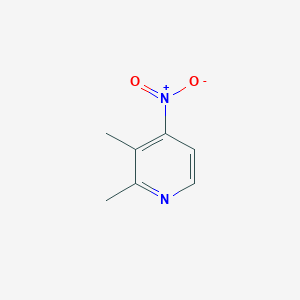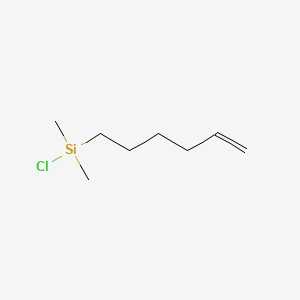
5-Hexenyldimethylchlorosilane
Übersicht
Beschreibung
5-Hexenyldimethylchlorosilane is an organic compound with the chemical formula C8H17ClSi . It is a colorless liquid with a pungent odor and is often used as a reagent in organic synthesis. One of its main uses is as a silicon reagent in organic synthesis, which can react with other organic molecules to introduce hexyl dimethyl silane groups . Additionally, it is used in the preparation of certain photosensitive polymers and coatings .
Wissenschaftliche Forschungsanwendungen
5-Hexenyldimethylchlorosilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce silicon-containing groups.
Biology: Utilized in the modification of biomolecules for research purposes.
Industry: Employed in the production of photosensitive polymers and coatings.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5-Hexenyldimethylchlorosilane generally involves the reaction of chlorosilanes with hexene. The specific steps are as follows:
Reaction Setup: Chlorosilane and hexene are heated to react in an appropriate reaction solvent.
Reaction Progress: The reaction generates pyridine as a byproduct.
Product Formation: As the reaction proceeds, the product is gradually generated.
Purification: The pure product is obtained by distillation purification.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hexenyldimethylchlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the hexenyl group can participate in addition reactions.
Hydrolysis: Reacts rapidly with moisture, water, and protic solvents.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols for substitution reactions.
Catalysts: Often used to facilitate addition reactions.
Solvents: Non-protic solvents are preferred to avoid hydrolysis.
Major Products
Substituted Silanes: Formed from substitution reactions.
Hydrolyzed Products: Resulting from exposure to moisture or water.
Wirkmechanismus
The mechanism of action of 5-Hexenyldimethylchlorosilane involves its reactivity with various nucleophiles and electrophiles. The molecular targets include organic molecules with functional groups that can react with the silicon or chlorine atoms. The pathways involved typically include substitution and addition reactions, leading to the formation of new silicon-containing compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chloromethylsilane
- Dimethylchlorosilane
- Hexenyldimethylsilane
Uniqueness
5-Hexenyldimethylchlorosilane is unique due to its hexenyl group, which provides additional reactivity through its double bond. This makes it more versatile in organic synthesis compared to other similar compounds that lack this feature.
Eigenschaften
IUPAC Name |
chloro-hex-5-enyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClSi/c1-4-5-6-7-8-10(2,3)9/h4H,1,5-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKBNSIOLMRTDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCC=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474030 | |
| Record name | 5-Hexenyldimethylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, chloro-5-hexen-1-yldimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
30102-73-9 | |
| Record name | Silane, chloro-5-hexen-1-yldimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Hexenyldimethylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
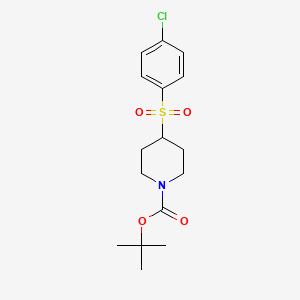

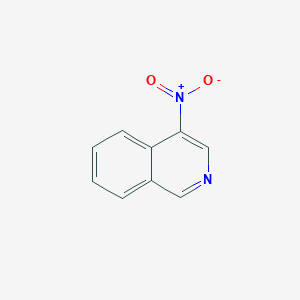
![6-[2-(2-methylimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione](/img/structure/B1589691.png)
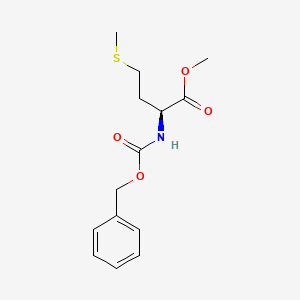

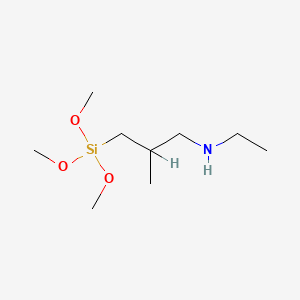
![Rucl2[(S)-xylbinap][(S,S)-dpen]](/img/structure/B1589699.png)
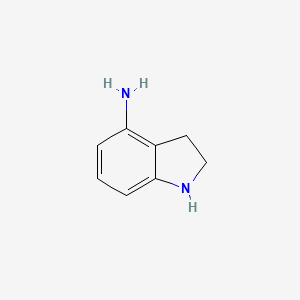
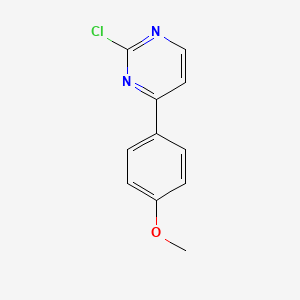
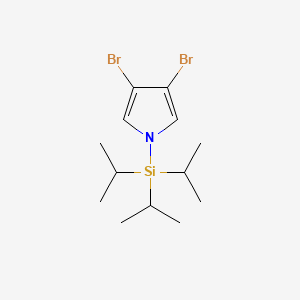
![4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1589704.png)

